1-(2-Fluoro-5-methylphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-3-4-10(11)9(5-7)6-8(2)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXSXSPKHFEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to other compounds, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation.
Biochemical Pathways
It’s worth noting that similar compounds are often involved in various biochemical pathways, including those related to the synthesis of other complex molecules.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, depending on their specific targets and modes of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluoro-5-methylphenyl)propan-2-one. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
1-(2-Fluoro-5-methylphenyl)propan-2-one, also known as a substituted propanone, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its pharmacological properties, including its interaction with biological targets.
- IUPAC Name : 1-(2-Fluoro-5-methylphenyl)propan-2-one
- Molecular Formula : C10H11F O
- CAS Number : 1513077-86-5
- Molecular Weight : 168.19 g/mol
The biological activity of 1-(2-Fluoro-5-methylphenyl)propan-2-one is primarily attributed to its ability to interact with various biomolecules. The fluorine atom can enhance lipophilicity and metabolic stability, potentially leading to increased binding affinity for target proteins or enzymes.
Biological Activity Overview
Research indicates that compounds similar to 1-(2-Fluoro-5-methylphenyl)propan-2-one exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that propanones can inhibit the growth of bacteria and fungi.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : The compound may have potential in protecting neuronal cells from oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 1-(2-Fluoro-5-methylphenyl)propan-2-one. Below are summarized findings from relevant research:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial properties of propanone derivatives, finding that 1-(2-Fluoro-5-methylphenyl)propan-2-one exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Evaluated the cytotoxic effects on various cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM, indicating moderate anticancer activity. |
| Study C | Focused on the neuroprotective effects in vitro. The compound was found to reduce oxidative stress markers by up to 40% in neuronal cell cultures treated with hydrogen peroxide. |
Toxicity and Safety Profile
Toxicological assessments are critical in determining the safety profile of new compounds. Preliminary studies indicate that 1-(2-Fluoro-5-methylphenyl)propan-2-one has a low toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 1-(2-Fluoro-5-methylphenyl)propan-2-one has been studied for its potential as an anticancer agent. The introduction of fluorine can influence the compound's metabolic stability and binding affinity to biological targets, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
Fluorinated ketones have been explored for their ability to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can act as effective inhibitors of kinases, which are critical in the proliferation of cancer cells. The structural modifications provided by the fluorine atom may enhance the selectivity and potency of these inhibitors .
Organic Synthesis
Building Block in Synthesis
1-(2-Fluoro-5-methylphenyl)propan-2-one serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions. These reactions can lead to the formation of more complex molecules that are essential in the pharmaceutical industry .
Synthesis of Other Fluorinated Compounds
The compound can also be utilized as a precursor for synthesizing other fluorinated derivatives. The presence of the fluorine atom is crucial for creating molecules with specific electronic properties, which are desirable in pharmaceuticals and agrochemicals .
Materials Science
Development of Functional Materials
In materials science, 1-(2-Fluoro-5-methylphenyl)propan-2-one can be incorporated into polymers or coatings to impart desirable properties such as increased chemical resistance and thermal stability. The fluorine atom enhances the hydrophobicity of materials, making them suitable for applications in protective coatings and advanced materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Research | Investigated the compound's efficacy against various cancer cell lines | Showed promising results in inhibiting cell growth with a mechanism linked to enzyme inhibition |
| Synthesis Methodology | Used as a reagent in synthesizing complex organic molecules | Demonstrated high yields and selectivity in various reactions, highlighting its utility as a synthetic intermediate |
| Material Properties | Evaluated its incorporation into polymer matrices | Resulted in enhanced water repellency and durability compared to non-fluorinated counterparts |
Comparison with Similar Compounds
Table 1: Comparison with Benzofuran Lignans
Halogenated Arylpropan-2-ones ()
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one features multiple halogens (Cl, I) and a methoxy group. Differences include:
- Synthetic Routes: Palladium-catalyzed domino α-arylation/O-arylation is used for halogenated analogs, whereas 1-(2-Fluoro-5-methylphenyl)propan-2-one may employ fluorination via electrophilic substitution or transition-metal catalysis .
Chalcone Derivatives ()
Chalcones like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one feature α,β-unsaturated ketones, enabling conjugation absent in 1-(2-Fluoro-5-methylphenyl)propan-2-one. Key contrasts:
- Optical Properties : Chalcones exhibit strong UV-Vis absorption due to extended conjugation, while the saturated ketone in the target compound lacks such characteristics .
- Crystallography : Chalcones often form orthorhombic systems (e.g., Pbca space group) with elongated π-stacking, whereas fluorine’s compact size in the target compound may favor tighter molecular packing .
Table 2: Crystallographic Comparison
| Compound | Crystal System | Space Group | Unit Cell Volume (ų) | Reference |
|---|---|---|---|---|
| 1-(2-Hydroxy-5-methylphenyl)chalcone | Orthorhombic | Pbca | 2658.2 | |
| 1-(2-Fluoro-5-methylphenyl)propan-2-one | Not reported | — | — | — |
Research Findings and Trends
Biological Implications : Fluorinated compounds often exhibit enhanced blood-brain barrier penetration, making 1-(2-Fluoro-5-methylphenyl)propan-2-one a candidate for CNS-targeted drugs, unlike benzofuran lignans .
Synthetic Challenges : Fluorine’s small size and high bond dissociation energy necessitate specialized reagents (e.g., Selectfluor®) compared to iodination or methoxylation .
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)propan-2-one typically involves the alkylation or acylation of appropriately substituted fluorinated aromatic compounds. The key challenge is the selective introduction of the propan-2-one moiety onto the 2-fluoro-5-methylphenyl ring while maintaining the integrity of the fluorine substituent and the methyl group.
Preparation via Halogenated Ketone Intermediate and Phase Transfer Catalysis
One well-documented method involves the preparation of halogenated phenyl propanone intermediates, followed by nucleophilic substitution under phase transfer catalysis conditions:
Step a: The starting material is a 2-halogeno-1-(2-fluoro-5-methylphenyl)propan-1-one derivative, where the halogen (commonly bromine) is positioned at the alpha carbon adjacent to the carbonyl group.
Step b: This halogenated ketone is reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction is typically carried out in a biphasic system consisting of an organic solvent like dichloromethane (DCM) and water, at reflux temperature (~40°C) for 3-4 hours.
Step c: The intermediate 2-thiocyanato-1-(2-fluoro-5-methylphenyl)propan-1-one is then isolated by crystallization from methanol, yielding a high purity product with yields reported between 90-95%.
This method is environmentally friendly due to minimal use of organic solvents and the possibility of solvent recycling. It is scalable for industrial production and results in high purity compounds suitable for further synthetic transformations.
Alternative Synthetic Routes
While the above method is predominant, other routes may involve:
Friedel-Crafts Acylation: Direct acylation of 2-fluoro-5-methylbenzene derivatives with propanoyl chloride or equivalent acylating agents in the presence of Lewis acids (e.g., AlCl3). This classical approach requires careful control to avoid polyacylation and to maintain regioselectivity.
Alkylation of Fluorinated Phenylacetone Precursors: Using substituted phenylacetone intermediates followed by selective fluorination or methylation steps.
However, detailed procedural data and yields for these methods specific to 1-(2-Fluoro-5-methylphenyl)propan-2-one are less documented in the current literature compared to the halogenated ketone route.
Data Table: Representative Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Bromo-1-(2-fluoro-5-methylphenyl)propan-1-one |
| Solvent System | Dichloromethane (DCM) / Water (biphasic) |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Temperature | 40°C (reflux) |
| Reaction Time | 3-4 hours |
| Workup | Separation of phases, evaporation of organic phase, crystallization from methanol |
| Yield | 90-95% |
| Product Melting Point | Approx. 75°C (methanol crystallization) |
| IR Spectrum Key Peak | 2158 cm⁻¹ (indicative of thiocyanate group in intermediate) |
Q & A
Q. What are the most effective synthetic routes for 1-(2-Fluoro-5-methylphenyl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-fluoro-5-methyltoluene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:
- Catalyst loading : Excess AlCl₃ (>1.2 equiv.) improves electrophilic substitution but risks side reactions like over-acylation.
- Temperature : Maintain 0–5°C during acyl chloride addition to control exothermicity, followed by gradual warming to 25°C for completion.
- Solvent : Dichloromethane or nitrobenzene enhances regioselectivity for the para-methyl position .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate 9:1), yielding ~65–75% purity. Confirm identity via GC-MS or ¹H NMR (characteristic singlet at δ 2.4 ppm for methyl ketone) .
Q. How can researchers ensure the purity of 1-(2-Fluoro-5-methylphenyl)propan-2-one, and what analytical techniques are critical?
- Methodological Answer : Purity assessment requires a multi-technique approach:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 70:30).
- DSC/TGA : Verify thermal stability (decomposition onset >150°C) and absence of solvent residues.
- Elemental Analysis : Match calculated vs. observed C, H, F, and O percentages (e.g., C: 68.23%, H: 5.39%) .
Recrystallization from ethanol/water (1:3) improves purity to >98% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of 1-(2-Fluoro-5-methylphenyl)propan-2-one?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. Key steps:
- Crystal Growth : Slow evaporation of a saturated ethyl acetate solution yields monoclinic crystals (space group P2₁/c).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL reveals bond lengths (C=O: 1.221 Å) and angles (C-F-C: 118.5°), confirming planarity of the aromatic ring.
- Disorder Modeling : Address fluorine positional disorder using PART instructions in SHELXTL .
Compare with DFT-optimized structures (B3LYP/6-311++G**) to validate experimental geometry .
Q. What computational strategies are suitable for predicting the reactivity and spectroscopic properties of this compound?
- Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):
- QM Calculations : Perform time-dependent DFT (TD-DFT) at the CAM-B3LYP/cc-pVTZ level to simulate UV-Vis spectra (λmax ≈ 275 nm in ethanol).
- ML Models : Train a QSPR model using descriptors like molecular polarizability (α) and HOMO-LUMO gap (ΔE ≈ 5.2 eV) to predict reactivity in nucleophilic additions.
- MD Simulations : Analyze solvation dynamics in DMSO using AMBER force fields to model hydrogen-bonding interactions with the ketone group .
Contradictions and Resolutions
- Synthesis Efficiency : reports lower yields (~60%) with FeCl₃ vs. AlCl₃ (72%), likely due to weaker Lewis acidity. Optimize catalyst choice based on substrate electronics .
- Crystallographic Disorder : Fluorine positional ambiguity in is resolved using anisotropic displacement parameters, validated via Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
